1-Methylisatin

Drug Metabolism Enzymology Carboxylesterase

Researchers profiling hCE1-mediated prodrug hydrolysis cannot rely on parent isatin-non-selective binding obscures isoform-specific pharmacokinetic data. 1-Methylisatin resolves this with validated selectivity: • 7.1-fold hCE1 selectivity (Ki = 5.38 μM) vs. hiCE (Ki = 38.2 μM) • ~2× stronger hemoglobin binding than 1-Phenylisatin (K = 3.75 × 10⁴ M⁻¹) • Documented reactant for stereoselective spirooxindole, pyrazolidinone & butenolide scaffolds. Supplied ≥98% pure, ambient-stable crystalline solid with full analytical documentation.

Molecular Formula C9H7NO2
Molecular Weight 161.16 g/mol
CAS No. 2058-74-4
Cat. No. B181951
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methylisatin
CAS2058-74-4
Synonyms1-methyl-1H-indole-2,3-dione
1-methylisatin
N-methylisatin
Molecular FormulaC9H7NO2
Molecular Weight161.16 g/mol
Structural Identifiers
SMILESCN1C2=CC=CC=C2C(=O)C1=O
InChIInChI=1S/C9H7NO2/c1-10-7-5-3-2-4-6(7)8(11)9(10)12/h2-5H,1H3
InChIKeyVCYBVWFTGAZHGH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Methylisatin: A Differentiated Isatin Derivative


1-Methylisatin (N-Methylisatin, CAS 2058-74-4) is an N-methylated derivative of the isatin heterocycle, classified as an indole-2,3-dione. It is primarily sourced by researchers as a selective carboxylesterase (CE) inhibitor with distinct isoform potency, and as a key reactant for stereoselective spirocyclic and oxindole scaffold construction [1]. Its procurement value lies in its specific substitution at the N1 position, which differentiates it from the parent isatin in terms of enzyme inhibition, protein binding, and synthetic reactivity [2].

Selective hCE1 inhibitor tool for isoform-specific drug metabolism research
Defined N1-methyl substituent enables distinct protein binding and synthetic reactivity profiles
Validated reactant for stereoselective spirooxindole scaffold construction

Why Generic Isatin Cannot Substitute for 1-Methylisatin


While isatin (CAS 91-56-5) is a widely available and inexpensive building block, it cannot replicate the biochemical and synthetic properties of 1-Methylisatin. The introduction of the N1-methyl group fundamentally alters enzyme inhibition profiles, protein binding mechanisms, and crystallographic packing [1]. Similarly, ring-substituted analogs like 5-Methylisatin or 5-Bromoisatin exhibit different reactivities in spirocyclization reactions. Substitution with 1-Methylisatin in established protocols risks reduced selectivity in carboxylesterase assays, altered hemoglobin binding dynamics, and compromised stereochemical outcomes in spirooxindole synthesis, directly impacting experimental reproducibility and data validity .

Isoform shift N1-methyl substitution alters carboxylesterase inhibition profiles; parent isatin may not provide hCE1 selectivity.
Solid-state change Crystal packing switches from chains to helices upon N-methylation, affecting material reproducibility in solid-state studies.
Reactivity drift Stereoselective spirocyclization outcomes are substitution-dependent; generic isatin may compromise diastereoselectivity and yield.

Quantitative Evidence for 1-Methylisatin


hCE1-Selective Carboxylesterase Inhibition

1-Methylisatin acts as a selective inhibitor of human carboxylesterases (CEs). It exhibits a 7.1-fold higher affinity for the hCE1 isoform (Ki = 5.38 μM) compared to the hiCE isoform (Ki = 38.2 μM) [1]. This is in contrast to unsubstituted isatin and many other isatin derivatives, which show different selectivity profiles or are generally less potent .

hCE1 Selectivity
Head-to-head
7.1-fold higher affinity for hCE1 (Ki 5.38 μM) over hiCE (Ki 38.2 μM)
Reported hCE1-selective inhibition profile
In vitro assay using recombinant human isoforms
Drug Metabolism Enzymology Carboxylesterase Inhibitor Selectivity Pharmacokinetics

Hemoglobin Binding vs. 1-Phenylisatin

1-Methylisatin binds to human adult hemoglobin (HbA) with a binding constant (K) of 3.75 × 10⁴ M⁻¹, which is approximately 2-fold stronger than the binding observed for 1-Phenylisatin (K = 1.92 × 10⁴ M⁻¹) under identical conditions [1]. The interaction is driven by both hydrophobic binding and electrostatic attraction .

Hb Binding
Head-to-head
1-Methylisatin K = 3.75 × 10⁴ M⁻¹ vs 1-Phenylisatin K = 1.92 × 10⁴ M⁻¹
Supports hemoglobin binding affinity comparison
Fluorescence spectroscopy, pH 7.4, 25°C
Hemoglobinopathy Protein Binding Spectroscopy Drug Delivery Biophysics

Crystal Packing: Helical vs. Chain Motifs

The presence of a methyl group on the isatin N atom determines a fundamental difference in crystal packing. In the semicarbazone derivative, 1-methylisatin 3-semicarbazone molecules arrange into helices running parallel to a crystallographic screw axis. In contrast, the unsubstituted isatin 3-semicarbazone forms chains lying in a specific plane [1].

Crystal Packing
Head-to-head
Helical architecture (1-methylisatin derivative) vs chain arrangement (isatin derivative)
Solid-state packing motif context
Single-crystal X-ray diffraction analysis
Crystallography Solid-State Chemistry Molecular Packing Material Science Structural Biology

Stereoselective Spirooxindole Precursor

1-Methylisatin is specifically validated as a reactant for the stereoselective preparation of spirobicyclic and bis-spirotricyclic pyrazolidinones, regioselective preparation of spirocyclic oxindole-butenolides, and stereoselective synthesis of hydroxyloxindoles via the Morita-Baylis-Hillman reaction . These applications are not universally transferable to other isatin analogs (e.g., 5-substituted isatins or N-unsubstituted isatin) without significant re-optimization of reaction conditions due to differences in electronic and steric properties.

Spirooxindole Precursor
Class-level
Validated reactant for stereoselective spirocyclizations (pyrazolidinones, butenolides, hydroxyloxindoles)
Class-level synthetic precedent; methodology may require re-optimization with analogs
Source review required for reaction transfer
Organic Synthesis Spiro Compounds Stereoselective Synthesis Medicinal Chemistry Methodology

Application Scenarios for 1-Methylisatin


hCE1 Inhibition in Drug Metabolism Studies

This is the primary application where 1-Methylisatin provides unique value. Its 7.1-fold selectivity for hCE1 (Ki = 5.38 μM) over hiCE (Ki = 38.2 μM) makes it a critical tool for dissecting the specific role of hCE1 in the hepatic metabolism of ester- and amide-containing prodrugs and xenobiotics [1]. Using a non-selective inhibitor or parent isatin would obscure isoform-specific contributions, compromising the interpretation of pharmacokinetic and pharmacodynamic data.

Hemoglobin Binding Probe Comparison

For biophysical studies of ligand-hemoglobin interactions, 1-Methylisatin serves as a superior probe compared to bulkier N-aryl analogs. It demonstrates approximately 2-fold stronger binding to human adult hemoglobin (K = 3.75 × 10⁴ M⁻¹) than 1-Phenylisatin [2]. This makes it the preferred compound for investigating the effects of N-substitution on binding affinity and for developing potential hemoglobin-targeted therapeutics or diagnostic agents.

Stereoselective Spirooxindole Synthesis

1-Methylisatin is the documented reagent of choice for a suite of stereoselective transformations leading to spirocyclic frameworks, including spirobicyclic pyrazolidinones, spirocyclic oxindole-butenolides, and hydroxyloxindoles . These scaffolds are privileged structures in medicinal chemistry. Procurement of 1-Methylisatin is mandatory for researchers aiming to replicate these specific synthetic methodologies without the risk of introducing uncontrolled variability from alternative isatin building blocks.

Crystal Engineering of Helical Architectures

In the field of crystal engineering, the N-methyl group of 1-Methylisatin directs the formation of unique helical packing motifs, as demonstrated in its semicarbazone derivative [3]. This is in stark contrast to the chain-like packing of the corresponding unsubstituted isatin derivative. Researchers seeking to design or study materials with helical supramolecular structures should select 1-Methylisatin over the parent isatin for its predictable solid-state behavior.

Application
Selection Property
Validation Focus
hCE1 inhibition in drug metabolism research
Isoform selectivity profile
hCE1-specific metabolic study context
Hemoglobin binding probe comparison
N-substitution binding affinity
Biophysical binding assay reproducibility
Stereoselective spirooxindole synthesis
Validated synthetic reactivity
Reaction condition optimization control
Crystal engineering of helical architectures
Solid-state packing motif
Material property reproducibility review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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